XLogP Shift of ~0.9 Units Relative to the Primary Amine Analog Drives Different Solubility and Permeability Predictions
The N-ethyl substitution in [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine elevates the computed XLogP to 0.4 , compared with -0.5 for the primary amine analog (1,3-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 400756-28-7) [1]. This represents a net ΔXLogP of +0.9 units, which translates to an approximately 8-fold increase in predicted octanol-water partition coefficient. The N-methyl analog (CAS 949100-09-8) has an intermediate XLogP of 0 , establishing a clear lipophilicity rank order: N-ethyl (0.4) > N-methyl (0) > primary amine (-0.5). For medicinal chemistry programs optimizing CNS penetration or oral bioavailability, this graded lipophilicity series enables rational building block selection without resorting to de novo synthesis.
| Evidence Dimension | XLogP (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP = 0.4 (CAS 957043-29-7) |
| Comparator Or Baseline | CAS 400756-28-7 (primary amine): XLogP3-AA = -0.5; CAS 949100-09-8 (N-methyl): XLogP3 = 0 |
| Quantified Difference | ΔXLogP = +0.9 vs. primary amine; +0.4 vs. N-methyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem) and Chem960 database; free base forms compared |
Why This Matters
A compound with XLogP 0.4 falls closer to the optimal CNS drug space (typically XLogP 1-3) than the primary amine (XLogP -0.5, which predicts poor passive membrane permeability), making the N-ethyl derivative the preferred starting point for CNS and cell-permeable probe design within this scaffold family.
- [1] PubChem. (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. CID 1257622. XLogP3-AA: -0.5. Accessed April 2026. View Source
